molecular formula C17H15N3OS B12732095 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-9-methoxy-1-phenyl- CAS No. 110766-38-6

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-9-methoxy-1-phenyl-

Cat. No.: B12732095
CAS No.: 110766-38-6
M. Wt: 309.4 g/mol
InChI Key: AVCFJCLJJBUREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-9-methoxy-1-phenyl- is a heterocyclic compound that combines the structural features of triazole and benzothiazepine. These types of compounds are often studied for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of functional groups such as methoxy and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Introduction of new substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives have been studied for various scientific research applications, including:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Investigation of their biological activities, such as enzyme inhibition.

    Medicine: Potential therapeutic agents for treating diseases like cancer and infections.

    Industry: Use as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, inhibition of specific enzymes may result in anti-inflammatory or anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their diverse biological activities.

    Benzothiazepine derivatives: Studied for their cardiovascular and anti-cancer properties.

Uniqueness

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives are unique due to their combined structural features, which may result in distinct pharmacological profiles compared to other similar compounds.

Properties

CAS No.

110766-38-6

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

9-methoxy-1-phenyl-4,5-dihydro-[1,2,4]triazolo[3,4-d][1,5]benzothiazepine

InChI

InChI=1S/C17H15N3OS/c1-21-13-7-8-15-14(11-13)20-16(9-10-22-15)18-19-17(20)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3

InChI Key

AVCFJCLJJBUREJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SCCC3=NN=C(N32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.